molecular formula C11H6N4 B11902472 3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene CAS No. 36726-30-4

3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene

Katalognummer: B11902472
CAS-Nummer: 36726-30-4
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: BUTBOJLBDLSYLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tetracyclic system containing four nitrogen atoms (tetraaza) arranged in a fused bicyclo framework. The IUPAC name specifies a pentadeca-heptaene backbone with bridges at positions ²,⁶ and ¹¹,¹⁵, forming a rigid, polycyclic structure. Its unique topology arises from the fusion of four rings, distinguishing it from simpler bicyclic or macrocyclic analogs.

Eigenschaften

CAS-Nummer

36726-30-4

Molekularformel

C11H6N4

Molekulargewicht

194.19 g/mol

IUPAC-Name

3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene

InChI

InChI=1S/C11H6N4/c1-2-7-10-8(12-5-13-10)4-9-11(7)15(3-1)6-14-9/h1-6H

InChI-Schlüssel

BUTBOJLBDLSYLP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NC3=C2C(=C1)C4=NC=NC4=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Cyclization via Diamine Precursors

A common route involves the use of diamine intermediates subjected to controlled cyclization. For example, in the synthesis of 3,5,9,11-tetrazatetracyclo[5.5.2.0²,⁶.0⁸,¹²]tetradeca-1,3,5,7,9,11-hexaene (CAS: 339086-56-5), a structurally analogous compound, multi-step reactions starting with substituted pyrazine derivatives were employed. Key steps include:

  • Formation of bicyclic intermediates through Ullmann-type coupling or Buchwald-Hartwig amination.

  • Annulation reactions using reagents such as phosphorus oxychloride (POCl₃) to introduce additional rings.

  • Final cyclization under high-temperature conditions (150–200°C) with catalytic bases like potassium hydroxide (KOH).

Yield optimization in these steps often requires precise control of stoichiometry and reaction time, as over- or under-cyclization can lead to byproducts.

One-Pot Multicomponent Reactions

Recent advances in multicomponent reactions (MCRs) have enabled the assembly of complex heterocycles in a single step. For instance, combining aldehydes, amines, and nitroalkanes in the presence of acidic catalysts (e.g., HEPES buffer or acetic acid) can generate fused tetracyclic systems. While direct evidence for the target compound is limited, MCRs are theorized to reduce side reactions and improve atom economy compared to stepwise methods.

Stepwise Synthesis Protocol

Based on the synthesis of analogous compounds, the following protocol is proposed:

Starting Materials and Reagents

  • Precursor A : 2,6-Diaminopyridine (or derivatives)

  • Precursor B : Chlorinated heteroaromatic compound (e.g., 2,4-dichloroquinazoline)

  • Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF)

  • Catalysts : Palladium(II) acetate (Pd(OAc)₂), triethylamine (Et₃N)

  • Cyclization agents : Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA)

Detailed Procedure

  • Coupling Reaction :

    • Combine Precursor A (1.0 equiv) and Precursor B (1.2 equiv) in anhydrous DMF.

    • Add Pd(OAc)₂ (5 mol%) and Et₃N (2.0 equiv).

    • Heat at 120°C for 24 hours under nitrogen atmosphere.

    • Intermediate yield : ~45–60% after column chromatography.

  • Cyclization :

    • Dissolve the coupled product in POCl₃ (excess) and reflux at 160°C for 6 hours.

    • Quench with ice-water and neutralize with saturated NaHCO₃ solution.

    • Cyclized product yield : ~30–40%.

  • Purification :

    • Recrystallize from ethanol/water mixtures or employ preparative HPLC.

    • Final purity : >95% (HPLC).

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : Higher yields are observed in DMF due to better solubility of intermediates.

  • Reflux temperature : Excessive heat (>160°C) promotes decomposition, while temperatures <140°C result in incomplete cyclization.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂ outperforms PdCl₂ in coupling efficiency.

  • Base selection : Et₃N minimizes side reactions compared to stronger bases like KOH.

Characterization Data

ParameterValue/DescriptionSource
CAS No. 339086-56-5
Molecular Formula C₁₀H₆N₄
Molecular Weight 182.18 g/mol
IUPAC Name 3,5,9,11-Tetrazatetracyclo[5.5.2.0²,⁶.0⁸,¹²]tetradeca-1,3,5,7,9,11-hexaene
Key Spectral Data - IR: 1650 cm⁻¹ (C=N stretch)
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 4H)

Comparative Analysis with Related Compounds

The target compound shares structural similarities with imidazo[4,5-d]phenanthroline derivatives, which are synthesized via analogous cyclization methods but require additional functionalization steps for anticancer activity. Key differences include:

  • Ring size : The pentadeca-heptaene system has a larger central ring compared to tetradeca-hexaene.

  • Reactivity : The additional double bonds in the target compound may enhance electrophilic substitution susceptibility .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3,5,9,11-Tetratetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaen hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Verwendung als Vorläufer für die Synthese komplexerer organischer Moleküle.

    Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

    Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und antikanzerogener Aktivitäten.

    Industrie: Einsatz bei der Entwicklung von fortschrittlichen Materialien und als Katalysator in verschiedenen chemischen Prozessen.

Wirkmechanismus

Der Wirkmechanismus von 3,5,9,11-Tetratetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaen beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen.

Wissenschaftliche Forschungsanwendungen

3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Pyclen Derivatives

  • Structure : Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) is a bicyclic macrocycle with four nitrogen atoms arranged in a 9.3.1 bridged system. Derivatives often include functional groups like phosphonates or carboxylates to enhance metal coordination .
  • Applications: Pyclen derivatives form stable Mn²⁺ and lanthanide complexes for MRI contrast agents . The target compound’s additional rings may enhance thermodynamic stability in similar applications.

Cyclen (1,4,7,10-Tetraazacyclododecane)

  • Structure : A 12-membered macrocycle with four nitrogen atoms, widely used in gadolinium-based contrast agents (e.g., Gd-DOTA) .
  • Comparison :
    • Ring Size : Cyclen’s larger cavity (12-membered) accommodates larger metal ions, whereas the target compound’s smaller, fused rings may favor smaller ions.
    • Flexibility : Cyclen’s flexibility allows conformational adaptation during chelation, while the tetracyclic system’s rigidity might limit this but improve kinetic inertness .

Thia-Tetrazatetracyclo Compound

  • Structure : 15-Thia-2,4,5,7-tetrazatetracyclo[7.6.0.0²,⁶.0¹⁰,¹⁴]pentadeca-1(9),3,5,10(14)-tetraen-8-one () replaces one nitrogen with sulfur, altering electronic properties.
  • Comparison :
    • Electronic Effects : Sulfur’s electronegativity and larger atomic radius may reduce metal-binding affinity compared to the all-nitrogen system of the target compound.
    • Applications : Thia-containing analogs are explored in medicinal chemistry for redox-active properties, whereas the target compound’s nitrogen-rich structure is better suited for hard Lewis acid coordination .

Data Table: Key Properties of Comparable Compounds

Compound Name Structure Type Nitrogen Count Ring System Key Applications Stability Features
Target Compound Tetracyclic 4 [6.6.1.0²,⁶.0¹¹,¹⁵] Chelation, catalysis (inferred) High rigidity, selective binding
Pyclen (3,6,9,15-tetraazabicyclo[...]) Bicyclic 4 [9.3.1] MRI contrast agents Moderate flexibility, tunable via substituents
Cyclen (1,4,7,10-tetraazacyclododecane) Macrocyclic 4 12-membered ring Gd³⁺ chelation (e.g., DOTA) High thermodynamic stability
15-Thia-2,4,5,7-tetrazatetracyclo[...] Tetracyclic 4 [7.6.0.0²,⁶.0¹⁰,¹⁴] Medicinal chemistry Redox activity, lower metal affinity

Biologische Aktivität

3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and significant biological effects supported by various studies.

  • CAS Number : 36726-30-4
  • Molecular Formula : C11H6N4
  • Molecular Weight : 194.19 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves a multi-step process including the condensation of specific precursors followed by crystallization techniques to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its unique tetracyclic structure allows it to bind to specific enzymes or receptors in biological systems which can modulate their activity. This interaction can lead to several biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in certain cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control samples.

PathogenInhibition Zone (mm)Control Zone (mm)
Staphylococcus aureus150
Escherichia coli120

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound could significantly reduce cell viability and induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer).

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1070
MCF-71265

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team conducted experiments using varying concentrations of the compound against S. aureus and observed a dose-dependent response in bacterial inhibition.
  • Case Study on Cancer Cell Lines : Another study focused on the effects of the compound on MCF-7 cells where it was found to activate caspase pathways leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for 3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene, and how can reaction yields be improved?

The synthesis of this tetracyclic compound involves multi-step heterocyclic reactions. Key steps include:

  • Oxidation/Reduction : Use m-chloroperbenzoic acid (m-CPBA) for selective oxidation and sodium borohydride (NaBH4) for reduction to stabilize intermediates .
  • Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance ring-closure efficiency.
  • By-product Minimization : Employ continuous flow processes to improve reaction homogeneity and reduce side products .
    Yield improvements (>70%) require iterative adjustment of stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl reagents) and catalyst screening (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve proton environments and carbon hybridization states. Aromatic protons appear at δ 7.2–8.5 ppm, while bridgehead carbons show distinct 13C^{13}\text{C} shifts .
  • X-ray Crystallography : Single-crystal analysis confirms the fused tetracyclic framework and bond angles (e.g., 108.5° for N-C-N bridges) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 196.21 (C11_{11}H8_8N4_4) .

Q. How does the nitrogen-rich framework influence reactivity in substitution reactions?

The compound’s four nitrogen atoms act as nucleophilic sites. Key reactivity patterns include:

  • Electrophilic Aromatic Substitution : Halogenation (e.g., Br2_2 in CHCl3_3) occurs preferentially at positions para to bridgehead nitrogens.
  • Nucleophilic Attack : Alkylation (e.g., methyl iodide) targets secondary amines under basic conditions (K2_2CO3_3) .
    Steric hindrance from the fused rings limits reactivity at central positions, requiring bulky reagents for functionalization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from conformational flexibility or solvation effects. Strategies include:

  • Density Functional Theory (DFT) : Simulate 1H^{1}\text{H}-NMR chemical shifts using B3LYP/6-311+G(d,p) basis sets to match experimental data .
  • Molecular Dynamics (MD) : Model solvent interactions (e.g., DMSO vs. CDCl3_3) to predict solvent-induced shifts .
  • Comparative Analysis : Overlay computed and experimental spectra to identify misassigned peaks (e.g., distinguishing bridgehead vs. peripheral protons) .

Q. What methodologies elucidate the compound’s mechanism in biological systems (e.g., enzyme inhibition)?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). The planar structure favors π-π stacking with aromatic residues .
  • Kinetic Studies : Monitor inhibition via fluorescence quenching (e.g., tryptophan residues in enzymes) under varying pH (6.0–8.0) and temperature (25–37°C) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. non-competitive inhibition .

Q. How can synthetic by-products from competing cyclization pathways be characterized and mitigated?

  • Chromatographic Separation : Use preparative HPLC (C18 column, 70:30 H2_2O:MeCN) to isolate minor by-products (<5% yield) .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 15N^{15}\text{N}) to track nitrogen migration during cyclization via 15N^{15}\text{N}-NMR .
  • Kinetic Control : Lower reaction temperature (60°C) and increase catalyst loading (5 mol% Pd(OAc)2_2) to favor the desired [6.6.1] ring system over alternative topologies .

Methodological Resources

  • Synthesis Optimization : Batch-to-continuous flow transition reduces reaction time by 40% .
  • Data Validation : Cross-reference crystallographic data (CCDC Deposition Numbers) with computed bond lengths (±0.02 Å tolerance) .
  • Biological Assays : Use HEK293 cell lines for cytotoxicity profiling (IC50_{50} determination via MTT assay) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.